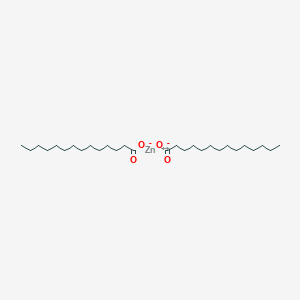![molecular formula C10H11NO B101773 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene CAS No. 17198-09-3](/img/structure/B101773.png)
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene, also known as MAT or MEMAT, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In 3.2.02,8]deca-3,6,9-triene.
Mechanism Of Action
The mechanism of action of 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene is not fully understood, but several studies have shed light on its potential targets. One study found that this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Another study found that 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene inhibits the production of nitric oxide, a molecule that is involved in inflammation.
Biochemical And Physiological Effects
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene has been found to exhibit several biochemical and physiological effects. One study found that this compound induces apoptosis, or programmed cell death, in cancer cells. Another study found that this compound inhibits the growth of blood vessels, which is important for the development and progression of tumors. Additionally, 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene has been found to reduce inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene in lab experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. Additionally, the synthesis of this compound is relatively straightforward, making it accessible to researchers. However, one limitation of using 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene. One direction is to further investigate its mechanism of action and potential targets, which may lead to the development of more effective treatments for cancer and inflammatory diseases. Another direction is to explore its potential applications in other areas, such as antimicrobial therapy. Additionally, future research could focus on optimizing the synthesis method for this compound, which may lead to more efficient and cost-effective production.
Synthesis Methods
The synthesis of 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene involves a multi-step process that has been described in several research papers. The first step involves the synthesis of 3,4-dihydro-2H-pyran, which is then subjected to a Diels-Alder reaction with maleic anhydride to produce the intermediate product. The intermediate product is then treated with sodium methoxide to obtain the final product, 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene.
Scientific Research Applications
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One study found that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Another study found that this compound has antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
17198-09-3 |
|---|---|
Product Name |
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene |
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
3-methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene |
InChI |
InChI=1S/C10H11NO/c1-12-10-9-7-4-2-6(11-10)3-5-8(7)9/h2-9H,1H3 |
InChI Key |
GSTQZXLGKKJDDU-UHFFFAOYSA-N |
SMILES |
COC1=NC2C=CC3C1C3C=C2 |
Canonical SMILES |
COC1=NC2C=CC3C1C3C=C2 |
Other CAS RN |
17198-09-3 |
synonyms |
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)
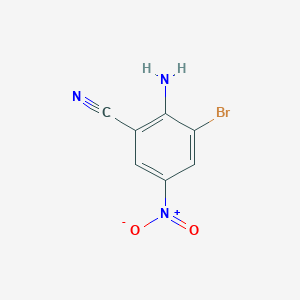
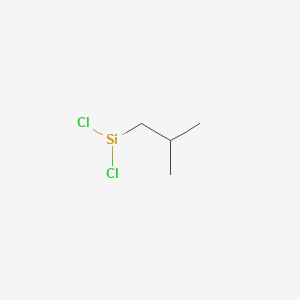
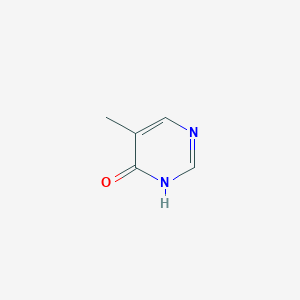
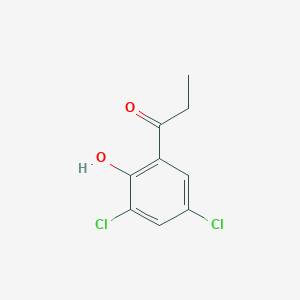
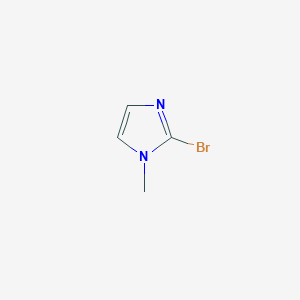
![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)
![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)
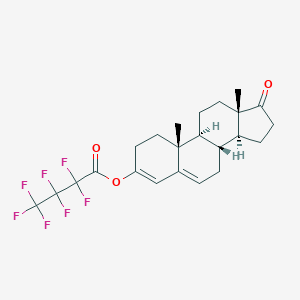
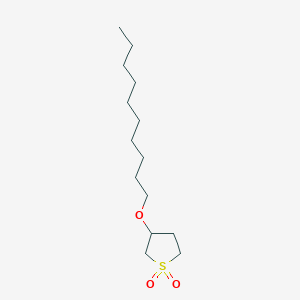
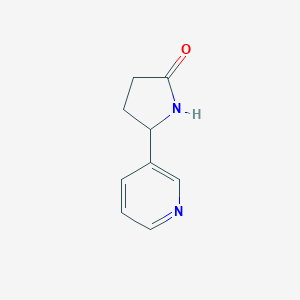
![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)
